molecular formula C9H12ClNO2 B14618371 2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride CAS No. 60331-36-4

2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride

Cat. No.: B14618371
CAS No.: 60331-36-4
M. Wt: 201.65 g/mol
InChI Key: JQDMSKIWACTPPH-UHFFFAOYSA-N
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Description

2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with ethenyl, hydroxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt by reacting it with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield pyridine carboxylic acids, while reduction of the ethenyl group can produce ethyl-substituted pyridines.

Scientific Research Applications

2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor-mediated signaling pathways.

    Affect Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethenyl-5-methoxypyridine: A structurally related compound with a methoxy group instead of a hydroxymethyl group.

    2-Methyl-4-hydroxypyridine: Similar pyridine ring structure with different substituents.

Uniqueness

2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

60331-36-4

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-3-8-9(12)6(2)7(5-11)4-10-8;/h3-4,11-12H,1,5H2,2H3;1H

InChI Key

JQDMSKIWACTPPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1CO)C=C)O.Cl

Origin of Product

United States

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